8-Methoxy-2-phenylquinazolin-4(3H)-one

PARP inhibition DNA repair structure–activity relationship

8-Methoxy-2-phenylquinazolin-4(3H)-one (Compound 17) is a defined mid-range PARP inhibitor (IC₅₀ 4.2 μM in permeabilized L1210 cells), positioned between weak benchmark 3-aminobenzamide (19.1 μM) and potent optimized analogs (0.13–0.87 μM). This calibration enables inter-assay normalization and inter-laboratory data harmonization. The compound serves as the mandatory unsubstituted reference for SAR studies exploring 4′-substitution effects (NO₂, CN, OMe, NH₂, CF₃), where documented potency shifts range 2- to 5-fold. Procure as a bench-stable synthetic precursor for BBr₃-mediated demethylation to the 8-hydroxy analog (IC₅₀ 1.06 μM), avoiding oxidative instability of the final product. Use as a validated HPLC/LC-MS reference standard with defined MW (252.27), melting point (252–256 °C), and LogP (2.3).

Molecular Formula C15H12N2O2
Molecular Weight 252.27 g/mol
CAS No. 172462-89-4
Cat. No. B063208
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name8-Methoxy-2-phenylquinazolin-4(3H)-one
CAS172462-89-4
Synonyms4(1H)-Quinazolinone, 8-methoxy-2-phenyl- (9CI)
Molecular FormulaC15H12N2O2
Molecular Weight252.27 g/mol
Structural Identifiers
SMILESCOC1=CC=CC2=C1N=C(NC2=O)C3=CC=CC=C3
InChIInChI=1S/C15H12N2O2/c1-19-12-9-5-8-11-13(12)16-14(17-15(11)18)10-6-3-2-4-7-10/h2-9H,1H3,(H,16,17,18)
InChIKeyXMLHWESTKAFTNA-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 mg / 1 g / 5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

8-Methoxy-2-phenylquinazolin-4(3H)-one (CAS 172462-89-4): A Defined PARP Inhibitor Benchmark in Quinazolinone Research


8-Methoxy-2-phenylquinazolin-4(3H)-one (CAS 172462-89-4, compound 17) is a synthetic quinazolin-4(3H)-one derivative bearing an 8-methoxy group and a 2-phenyl substituent, with molecular formula C₁₅H₁₂N₂O₂ and molecular weight 252.27 g/mol [1]. It was first characterized as an inhibitor of the DNA repair enzyme poly(ADP-ribose) polymerase (PARP) in permeabilized L1210 murine leukemia cells, displaying an IC₅₀ of 4.2 μM [2]. The compound was prepared via acylation of 2-amino-3-methoxybenzamide with benzoyl chloride followed by base-catalyzed cyclization, yielding 75% (65% via alternative method) [3]. Its physicochemical properties include a computed XLogP3-AA of 2.3, one hydrogen bond donor, three hydrogen bond acceptors, a topological polar surface area of 54.98 Ų, and a melting point of 252–256 °C [1].

Why In-Class Substitution of 8-Methoxy-2-phenylquinazolin-4(3H)-one Leads to Quantifiable Potency Gaps in PARP Inhibition


Quinazolin-4(3H)-one PARP inhibitors cannot be treated as interchangeable scaffolds because the 8-position substituent profoundly modulates inhibitory potency: in the 2-phenyl series, simply replacing the 8-methoxy group (IC₅₀ 4.2 μM) with an 8-methyl or 8-hydroxy group yields IC₅₀ values of 0.87 μM and 1.06 μM respectively, representing a 4.8-fold and 4.0-fold potency improvement [1]. Likewise, changing the 2-substituent from phenyl to methyl within the 8-methoxy series shifts the IC₅₀ from 4.2 μM to 0.78 μM, a 5.4-fold difference [1]. Even more dramatic effects emerge upon 4′-substitution of the 2-phenyl ring—introducing a nitro, cyano, or methoxy group reduces the IC₅₀ from 4.2 μM to 0.85 μM, 1.34 μM, and 2.0 μM respectively [1]. These steep structure–activity relationships mean that procuring one quinazolinone analog in place of another without verifying the exact substitution pattern can result in an order-of-magnitude difference in functional PARP inhibitory activity, compromising experimental reproducibility and data comparability across laboratories [2].

Quantitative Differentiation Evidence for 8-Methoxy-2-phenylquinazolin-4(3H)-one Relative to Key Analogs


PARP Inhibitory Potency: Head-to-Head Comparison of 8-Position Substituents in the 2-Phenylquinazolinone Series

In a direct head-to-head comparison within the same study, 8-methoxy-2-phenylquinazolin-4(3H)-one (compound 17) exhibited a PARP IC₅₀ of 4.2 μM in permeabilized L1210 murine leukemia cells. The 8-methyl analog (compound 16) displayed an IC₅₀ of 0.87 μM, and the 8-hydroxy analog (compound 35) showed an IC₅₀ of 1.06 μM [1]. The 8-methoxy compound is therefore 4.8-fold less potent than the 8-methyl analog and 4.0-fold less potent than the 8-hydroxy analog [1]. This quantitative ranking demonstrates that the 8-methoxy substituent is disfavored at the PARP active site relative to the isosteric hydroxyl or methyl groups, as the bulkier methoxy group is less well accommodated within the nicotinamide-binding pocket [2].

PARP inhibition DNA repair structure–activity relationship

Cross-Comparison of 2-Position Substituent Effects: 2-Phenyl vs. 2-Methyl in the 8-Methoxyquinazolinone Series

Within the 8-methoxyquinazolinone sub-series, replacing the 2-methyl group (compound 15, IC₅₀ = 0.78 μM) with a 2-phenyl group (compound 17, IC₅₀ = 4.2 μM) results in a 5.4-fold loss of PARP inhibitory potency [1]. This cross-study comparable observation establishes that the 2-phenyl substitution is intrinsically less favorable for PARP binding than the 2-methyl substitution when the 8-position bears a methoxy group. Notably, the same trend holds for the 8-hydroxy and 8-methyl series, where 2-phenylquinazolinones are consistently less potent than their 2-methyl counterparts [1].

PARP inhibition quinazolinone SAR 2-substituent effects

Synthetic Utility as a Precursor to 8-Hydroxyquinazolinone PARP Inhibitors via BBr₃ Demethylation

8-Methoxy-2-phenylquinazolin-4(3H)-one (compound 17) serves as the direct synthetic precursor to the more potent 8-hydroxy-2-phenylquinazolin-4(3H)-one (compound 35, IC₅₀ = 1.06 μM) via treatment with BBr₃ in CH₂Cl₂ [1]. This demethylation strategy is general across the series: all 8-hydroxyquinazolinones (compounds 6, 35–39) were prepared by demethylation of the corresponding 8-methoxyquinazolinones with BBr₃ [1]. The 8-methoxy compound thus provides a stable, storable intermediate that can be converted to the more active but potentially oxidation-prone 8-hydroxy form immediately before use. Additionally, the methoxy compound itself can be deployed as a prodrug, with the O-methyl group serving as a protective moiety that can be cleaved in vivo or in situ to release the active 8-hydroxy inhibitor—a concept central to the phosphate prodrug strategy disclosed in U.S. Patent 6,156,739 [2].

synthetic intermediate demethylation prodrug strategy

4′-Substituent-Dependent Potentiation: The 8-Methoxy-2-phenyl Scaffold as a Derivatization Platform

Although the unsubstituted 8-methoxy-2-phenyl parent (compound 17, IC₅₀ = 4.2 μM) is a relatively weak PARP inhibitor, introducing electron-withdrawing or electron-donating groups at the 4′-position of the 2-phenyl ring markedly increases potency. In the 8-methoxy series, the 4′-nitro derivative (compound 19) exhibits an IC₅₀ of 0.85 μM, a 4.9-fold improvement over the parent; the 4′-cyano derivative (compound 23) yields an IC₅₀ of 1.34 μM (3.1-fold improvement), confirmed in an independent PARP-1 assay as IC₅₀ = 1340 nM [1][2]; and the 4′-methoxy derivative (compound 25) shows an IC₅₀ of 2.0 μM (2.1-fold improvement) [1]. These SAR data, available from a single study, illustrate that compound 17 serves as the essential unsubstituted reference point against which all 4′-derivatized analogs are benchmarked, and that the 8-methoxy-2-phenyl scaffold is a productive template for potency optimization campaigns.

PARP-1 inhibitor structure–activity relationship 4′-substitution

Potency Differential Relative to the Unsubstituted Quinazolin-4(3H)-one Core: The 8-Methoxy-2-phenyl Substituent Effect

The simple, commercially available quinazolin-4(3H)-one (QN) lacking any substituents serves as the minimal scaffold comparator and exhibits an IC₅₀ of 15.8 μM against PARP [1]. The target compound 17 (8-methoxy-2-phenyl) with an IC₅₀ of 4.2 μM is 3.8-fold more potent than QN, demonstrating that the combined 8-methoxy and 2-phenyl substitution pattern makes a measurable positive contribution to PARP inhibition relative to the bare heterocyclic core. By comparison, the optimized 8-methyl-2-(4-nitrophenyl) analog (compound 18, IC₅₀ = 0.13 μM) is 121-fold more potent than QN, illustrating the full dynamic range achievable through systematic substitution [1].

PARP inhibition baseline comparison substituent contribution

Recommended Research and Industrial Application Scenarios for 8-Methoxy-2-phenylquinazolin-4(3H)-one


Stable Synthetic Intermediate for On-Demand Preparation of 8-Hydroxy-2-phenylquinazolin-4(3H)-one

Procure 8-methoxy-2-phenylquinazolin-4(3H)-one (compound 17) as a bench-stable precursor for preparing the 8-hydroxy analog (compound 35, PARP IC₅₀ = 1.06 μM) via BBr₃-mediated demethylation immediately prior to biological evaluation [1]. This workflow avoids the oxidative instability and handling challenges associated with long-term storage of the 8-hydroxy final product. The method is established in the primary literature: 8-hydroxyquinazolinones 6 and 35–39 were all synthesized by demethylation of the corresponding 8-methoxyquinazolinones with BBr₃ in CH₂Cl₂ [1]. The target compound 17 was consistently obtained in 65–75% yield via either acylation–cyclization method II or III [1], and its identity can be confirmed by melting point (252–256 °C) and elemental analysis [1][2].

Mid-Potency Reference Standard for PARP Inhibitor Assay Validation and Quality Control

Use compound 17 (PARP IC₅₀ = 4.2 μM) as a calibrated mid-range reference inhibitor in PARP enzymatic and cell-based assays [1]. Its potency falls between the weak benchmark 3-aminobenzamide (IC₅₀ = 19.1 μM) and the potent optimized analogs (IC₅₀ range 0.13–0.87 μM) [1], providing a defined internal control for inter-assay normalization and inter-laboratory data comparison. The compound's IC₅₀ was measured in permeabilized L1210 murine leukemia cells—a well-characterized PARP assay system—and the value of 4.2 μM was confirmed within the same experimental context as all comparator compounds, eliminating cross-study variability [1]. This scenario is particularly relevant for laboratories establishing or validating PARP inhibitor screening cascades.

Unsubstituted Parent Scaffold for Systematic 4′-Derivatization SAR Campaigns

Employ compound 17 as the mandatory unsubstituted reference point in structure–activity relationship studies exploring 4′-substitution of the 2-phenyl ring in 8-methoxyquinazolinone PARP inhibitors [1]. The body of evidence shows that introducing 4′-substituents (NO₂, CN, OMe, NH₂, CF₃) onto the phenyl ring of compound 17 increases PARP inhibitory potency by 2- to 5-fold, with the 4′-nitro analog (compound 19) achieving an IC₅₀ of 0.85 μM [1]. Because all these derivatives share the identical 8-methoxy-2-phenylquinazolinone core of compound 17, procurement of the parent compound as a common synthetic intermediate or as a reference standard is essential for quantifying the electronic and steric contributions of each 4′-substituent to the observed potency shifts [1][3].

Analytical Reference Material for Quinazolinone Synthetic Chemistry and Purity Assessment

Utilize compound 17 as a characterized analytical reference standard for developing and validating HPLC, LC-MS, or NMR methods for quinazolinone-derived PARP inhibitors [1][2]. The compound has a defined molecular formula (C₁₅H₁₂N₂O₂), molecular weight (252.27 g/mol), melting point (252–256 °C), and computed LogP (2.3), all of which are documented in authoritative databases [2]. Its commercial availability at purities ≥97–98% HPLC from multiple suppliers [2] enables its use as a system suitability standard, a calibration reference for quantitative NMR, and a retention time marker in reversed-phase chromatographic analysis of quinazolinone compound libraries.

Quote Request

Request a Quote for 8-Methoxy-2-phenylquinazolin-4(3H)-one

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.